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Compound of Interest

Compound Name: 4-Methoxy-1-methyl-1H-pyrazole

CAS No.: 15131-95-0

Cat. No.: B3242383

Get Quote

Executive Summary
The 4-methoxypyrazole moiety represents a unique electronic hybrid in medicinal chemistry.

Unlike the electron-deficient 4-nitropyrazole or the sterically driven 4-alkylpyrazoles, the 4-

methoxy variant introduces a strong

-donor effect (

) competing with an inductive withdrawal (

) at the critical C-4 position. This guide analyzes the electron density perturbations caused by
the 4-methoxy group, elucidating its impact on pKa, nucleophilicity, and spectroscopic
signatures. For drug developers, understanding this specific pharmacophore is critical for
tuning hydrogen-bond acceptor capabilities and metabolic stability (O-demethylation liabilities).

Electronic Structure Analysis
Resonance vs. Inductive Effects
The electron density of the pyrazole ring is governed by the competition between the lone pair

on the methoxy oxygen and the electronegativity of the oxygen atom.
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Inductive Effect (

): The oxygen atom withdraws electron density through the

-framework, theoretically deactivating the ring.

Resonance Effect (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline

ng-star-inserted">

): The oxygen lone pair donates electron density into the

-system of the pyrazole ring.

In the case of 4-methoxypyrazole, the resonance effect dominates the chemistry. The Hammett

substituent constants for the methoxy group (

,

) confirm that when para to the reaction center (relative to the N-1/N-2 system), it acts as a net
electron donor. This enrichment is localized significantly at the nitrogen atoms and the C-3/C-5
positions.

Frontier Molecular Orbitals (DFT Insights)
Density Functional Theory (DFT) calculations (typically B3LYP/6-311G**) reveal distinct

changes in the Frontier Molecular Orbitals (FMO):

HOMO Elevation: The 4-OMe group raises the energy of the Highest Occupied Molecular

Orbital (HOMO), making the ring more nucleophilic compared to unsubstituted pyrazole.

Node Distribution: The HOMO coefficient is significant on the methoxy oxygen and C-4, but

due to the node at C-4 in certain orbitals, the electron density is redistributed to the adjacent

C-3 and C-5 carbons and the N-2 nitrogen.

Resonance Mapping
The following diagram illustrates the resonance contributions that increase electron density at

the nitrogen atoms, enhancing basicity.
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Resonance Contributors

Neutral Form
(Localized)
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Delocalization
across N-N bond

Fig 1. Resonance stabilization showing electron enrichment of ring nitrogens by 4-OMe group.

Click to download full resolution via product page

[1]
Physicochemical Properties[2][3][4][5][6]
The introduction of the methoxy group alters the acid-base profile of the pyrazole core.

Acid-Base Profile (pKa)[1]
Basicity (Conjugate Acid pKa): Unsubstituted pyrazole has a pKa of ~2.[1]5. The electron-

donating 4-OMe group stabilizes the positive charge on the protonated pyrazolium species,

increasing the pKa (estimated ~3.0 – 3.5). This makes 4-methoxypyrazole a stronger base

than pyrazole.

Acidity (NH Deprotonation): The increased electron density in the ring destabilizes the

pyrazolate anion (N-), making the NH proton less acidic (pKa > 14.[1]2) compared to

pyrazole.[1][2]

Comparative Data Table
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Property Pyrazole (H)
4-Methoxypyrazole
(OMe)

4-Nitropyrazole
(NO2)

Electronic Character Neutral

Electron Rich

(ngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-star-

inserted">

-Donor)

Electron Poor (

-Acceptor)

Hammett (

)
0.00 -0.27 +0.78

pKa (Conj. Acid) 2.52 ~3.2 (Est.) 1.64

C-4 Reactivity High (EAS)
Blocked (Activation of

C3/5)
Deactivated

Lipophilicity (cLogP) 0.25 ~0.45 0.30

Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR)
The 4-OMe group provides distinct shielding/deshielding effects useful for structural

verification.[1]

H NMR (DMSO-d

):

-OCH

: Sharp singlet at 3.70 – 3.85 ppm.

C3-H / C5-H: Typically appear at 7.20 – 7.40 ppm. This is upfield (shielded) compared to

4-nitropyrazole (~8.5 ppm) due to the electron density donated by the oxygen.[1]
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N-H: Broad singlet, highly solvent-dependent (12.0 – 13.0 ppm).[1]

C NMR:

-OCH

:56 – 59 ppm.

C-4:135 – 145 ppm (Deshielded by direct attachment to Oxygen).[1]

C-3 / C-5:120 – 130 ppm.

X-Ray Crystallography Trends
In solid-state structures of 4-methoxy derivatives:

C4-O Bond Length: Shortened (~1.36 Å) compared to typical aliphatic C-O bonds (1.43 Å),

confirming partial double-bond character via resonance.[1]

N-N Bond Length: Slight elongation may be observed due to increased electron repulsion in

the

-system.

Synthetic Pathways[4][8]
Protocol A: O-Methylation of 4-Hydroxypyrazole
This is the preferred method for generating the 4-methoxy core from a pre-formed pyrazole

ring.

Reagents: 4-Hydroxypyrazole (or protected precursor), Methyl Iodide (MeI), Potassium

Carbonate (Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">

CO

), Acetone/DMF.

Preparation: Dissolve 4-hydroxypyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration).
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Base Addition: Add K

CO

(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide-like anion.

Alkylation: Add Methyl Iodide (1.1 eq) dropwise at 0°C to prevent N-methylation (though O-

methylation is kinetically favored on the hard oxygen center).

Workup: Stir at RT for 4 hours. Quench with water, extract with EtOAc.

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Cyclization (De Novo Synthesis)
Used when specific C-3/C-5 substitution patterns are required.[1]

Reagents: 2-Methoxymalondialdehyde (or equivalent), Hydrazine Hydrate.[1]

Condensation: Mix 2-methoxymalondialdehyde (1.0 eq) with Hydrazine Hydrate (1.1 eq) in

Ethanol.

Cyclization: Reflux for 2–4 hours. The hydrazine nitrogens attack the carbonyls, eliminating

water.

Isolation: Evaporate solvent; recrystallize from Ethanol/Water.
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4-Hydroxypyrazole

Deprotonation
(K2CO3 / DMF)
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N-Methyl Side Product
(Minor)

N-Alkylation (Minor)

Fig 2. Synthetic workflow for O-methylation of 4-hydroxypyrazole.

Click to download full resolution via product page

Reactivity Profile & Drug Design Implications[1][5]
Electrophilic Aromatic Substitution (EAS)
With the C-4 position blocked by the methoxy group, standard EAS (e.g., halogenation,

nitration) is forced to occur at the Nitrogen (N-substitution) or, under forcing conditions, at C-

3/C-5.

N-Nitration: Treatment with HNO
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/Ac

O typically yields N-nitropyrazoles.

C-3/C-5 Activation: The 4-OMe group activates C-3 and C-5. However, direct electrophilic

attack here is sterically less favored than N-attack. Lithiation (using n-BuLi) is the preferred

method to functionalize C-5 (via directed ortho-metalation, DoM), utilizing the methoxy

oxygen as a directing group.

Metabolic Liability
In drug discovery, the 4-OMe group is a potential site for O-demethylation by Cytochrome P450

enzymes (CYP2D6, CYP3A4).

Mechanism: Hydroxylation of the methyl group

unstable hemiacetal

loss of formaldehyde

4-hydroxypyrazole.

Mitigation: If high clearance is observed, replacing -OMe with -OCF

or -OCHF

can block this metabolic soft spot while retaining the electronic demand.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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